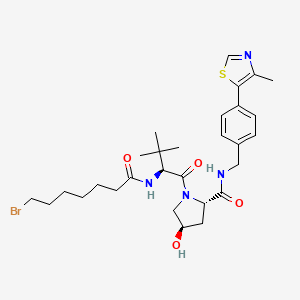

(S,R,S)-AHPC-CO-C6-Br

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H41BrN4O4S |

|---|---|

Molecular Weight |

621.6 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1 |

InChI Key |

VFMSEFDQJTUBHA-MVERNJQCSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O |

Origin of Product |

United States |

Targeted Protein Degradation Modalities and the Strategic Role of S,r,s Ahpc Co C6 Br in Proteolysis Targeting Chimeras Protacs

Evolution and Principles of Targeted Protein Degradation Architectures

Targeted protein degradation is a therapeutic approach that harnesses the cell's own machinery for protein disposal to eliminate specific proteins of interest (POIs). The primary mechanism co-opted by most TPD technologies is the Ubiquitin-Proteasome System (UPS). The UPS is a fundamental pathway for intracellular protein breakdown, crucial for cellular maintenance. nih.govnih.gov In this system, proteins are marked for destruction by the attachment of a small protein called ubiquitin. This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). nih.gov The E3 ligase is the key component that provides substrate specificity, recognizing specific proteins to be ubiquitinated. nih.gov The human genome encodes over 600 E3 ligases, each with a distinct set of protein substrates. nih.gov

The concept of hijacking the UPS for therapeutic benefit has given rise to several innovative platforms. The two most prominent small-molecule approaches are molecular glues and heterobifunctional degraders like PROTACs. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally be its substrate. nih.gov The discovery that the drug thalidomide (B1683933) functions as a molecular glue, redirecting the cereblon (CRBN) E3 ligase, was a pivotal moment in the field. protein-degradation.orgresearchgate.net

In parallel, the rational design of heterobifunctional degraders has rapidly advanced. These molecules consist of two distinct ligands connected by a chemical linker. nih.gov This architecture allows for one end of the molecule to bind to a POI and the other to recruit an E3 ligase, bringing the two into close proximity and inducing the POI's ubiquitination and subsequent degradation. nih.gov Early versions of these degraders were peptide-based, which, while effective, suffered from poor cell permeability. nih.govnih.gov The development of small-molecule-based PROTACs marked a significant breakthrough, leading to more "drug-like" molecules and paving the way for clinical investigation. researchgate.net The first PROTAC candidate entered clinical trials in 2019, signaling the maturation of TPD from a conceptual tool to a promising therapeutic modality. nih.gov

Foundational Concepts of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules engineered to selectively remove unwanted proteins from cells. youtube.com They are composed of three distinct components: a "warhead" ligand that binds to the target protein (the POI), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that covalently connects the two. nih.govbiorxiv.org

The mechanism of action for a PROTAC is event-driven and catalytic. A single PROTAC molecule can induce the degradation of multiple POI molecules. researchgate.net The process is initiated by the PROTAC simultaneously binding to the POI and an E3 ligase, forming a crucial three-part, or ternary complex (POI-PROTAC-E3 ligase). youtube.comnih.govspringernature.com The formation of this ternary complex is the key, rate-limiting step for successful degradation. nih.govbiorxiv.org Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. youtube.com

This polyubiquitination acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome, a large protein complex that functions as the cell's garbage disposal. youtube.comlumiprobe.com After the POI is degraded, the PROTAC molecule is released and can engage another POI and E3 ligase, continuing the catalytic cycle. researchgate.net This substoichiometric catalytic action is a major advantage over traditional inhibitors, which require sustained high concentrations to block a protein's function. nih.gov The efficiency and stability of the ternary complex are critical determinants of a PROTAC's potency and degradation speed. youtube.com

Positioning of (S,R,S)-AHPC-CO-C6-Br within PROTAC-Mediated Degradation Technologies

The rational design of effective PROTACs relies heavily on the availability of high-quality, well-characterized building blocks. This compound is a prime example of such a crucial component, specifically designed as a degrader building block for PROTAC synthesis. tenovapharma.com

This compound's structure can be broken down to understand its strategic role:

(S,R,S)-AHPC: This core moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. lumiprobe.comselleckchem.comtargetmol.com The "(S,R,S)" designation refers to the specific stereochemistry of the molecule, which is critical for effective binding to the VHL protein. VHL is one of the most widely and successfully used E3 ligases in PROTAC development. medchemexpress.commedchemexpress.comnih.gov The AHPC core itself (also known as VH032-NH2) is a foundational VHL ligand used in the synthesis of numerous PROTACs. lumiprobe.comselleckchem.com

-CO- (Carbonyl): This represents a stable amide bond that connects the AHPC core to the linker.

-C6- (Hexyl chain): This is a six-carbon alkyl linker. The length and composition of the linker are critical variables in PROTAC design, as they dictate the geometry and stability of the ternary complex. biorxiv.org

-Br (Bromo group): The terminal bromine atom is a reactive functional group. It serves as a chemical handle, allowing for straightforward conjugation to a POI ligand via various chemical reactions, such as nucleophilic substitution. tenovapharma.com

Therefore, this compound is not merely a VHL ligand; it is a functionalized VHL ligand-linker conjugate . tenovapharma.commedchemexpress.com It provides medicinal chemists with a ready-to-use module incorporating the E3 ligase-binding component and a linker with a reactive handle. This streamlines the otherwise complex process of PROTAC synthesis, which often requires extensive trial-and-error to optimize the linker. biorxiv.orgresearchgate.net By using pre-functionalized building blocks like this compound, researchers can more efficiently create libraries of PROTACs with different POI ligands to screen for degradation activity.

The strategic value of this compound lies in its modularity and efficiency. It is part of a broader toolkit of functionalized molecules developed for PROTAC research and development. caltagmedsystems.co.uk For instance, the core (S,R,S)-AHPC ligand has been incorporated into PROTACs that successfully degrade key therapeutic targets like the Androgen Receptor and BCR-ABL1. selleckchem.com The methyl ester version, (S,R,S)-AHPC-Me, is used to synthesize ARV-771, a potent PROTAC that degrades BET proteins with high efficacy (DC₅₀ <1 nM). medchemexpress.commedchemexpress.com The availability of derivatives like this compound, with a reactive bromo group, further accelerates the development of novel VHL-based PROTACs against a wide array of proteins.

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Feature | Role in PROTACs |

|---|---|---|---|

| This compound | Not explicitly found, but derived from components | VHL Ligand + C6 Linker + Bromo group | Functionalized building block for PROTAC synthesis. tenovapharma.com |

| (S,R,S)-AHPC | C₂₁H₃₀N₄O₄ | VHL Ligand (VH032-NH2) | Core E3 ligase ligand for VHL recruitment. lumiprobe.comselleckchem.com |

| (S,R,S)-AHPC-Me | C₂₂H₃₂N₄O₄ | VHL Ligand (Methyl Ester) | Precursor for synthesizing PROTACs like ARV-771. medchemexpress.commedchemexpress.com |

| (S,R,S)-AHPC-C6-NH2 | Not explicitly found, but derived from components | VHL Ligand + C6 Linker + Amino group | E3 ligase ligand-linker conjugate for PROTAC synthesis. medchemexpress.com |

| (S,R,S)-AHPC-PEG6-acid | C₃₈H₅₈N₄O₁₂S | VHL Ligand + PEG6 Linker + Carboxylic Acid | Hydrophilic building block to improve solubility. broadpharm.com |

Synthetic Methodologies for S,r,s Ahpc Co C6 Br and Analogous E3 Ligase Ligand Linker Conjugates

Linker Elongation and Functionalization Strategies: The C6-Bromide Introduction

With the (S,R,S)-AHPC core in hand, the next step is the attachment of the linker. For (S,R,S)-AHPC-CO-C6-Br, a six-carbon alkyl chain with a terminal bromide is installed. The most common attachment point on the AHPC core is the solvent-exposed hydroxyl group of the hydroxyproline (B1673980) residue. musechem.com

There are two primary strategies for this transformation:

Acylation/Esterification: The hydroxyl group can be acylated using 6-bromohexanoyl chloride in the presence of a non-nucleophilic base. Alternatively, a direct esterification with 6-bromohexanoic acid can be achieved using standard coupling agents like DCC (N,N'-Dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-Dimethylaminopyridine). This creates an ester linkage between the AHPC core and the C6-bromo linker.

Alkylation: A second, though less common, approach is the O-alkylation of the hydroxyl group with a reagent like 1,6-dibromohexane . This reaction requires careful control to ensure mono-alkylation and forms an ether linkage.

The result of these methods is a VHL ligand-linker conjugate where the reactive bromide handle is positioned at the end of a flexible six-carbon chain, ready for conjugation. The choice of an alkyl chain is deliberate, as linker composition and length are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the degradation efficiency.

Parallel Synthesis Approaches for (S,R,S)-AHPC-Based PROTAC Building Blocks

The empirical nature of PROTAC development, where linker length, composition, and attachment points are often varied to find an optimal degrader, necessitates high-throughput synthetic methods. sigmaaldrich.com Parallel synthesis, either in solution-phase or on a solid support, is a key strategy for rapidly generating libraries of building blocks or final PROTACs. nih.govtocris.com

Solid-Phase Synthesis (SPS): A powerful approach involves immobilizing a component onto a resin. rsc.orgnih.gov For generating diverse AHPC-based building blocks, two routes are common:

Linker-First Approach: A bifunctional linker with an orthogonal protecting group is attached to the solid support. The (S,R,S)-AHPC core is then coupled to the free end of the linker. Subsequent cleavage from the resin yields the desired AHPC-linker conjugate.

Ligand-First Approach: The (S,R,S)-AHPC core itself is anchored to the resin, typically via the hydroxyl group. A library of different linkers can then be introduced in parallel. This method is highly efficient for exploring a wide variety of linker types (e.g., PEG, alkyl) and lengths. researchgate.net

Solution-Phase Parallel Synthesis: This technique often employs 96-well plates to run numerous reactions simultaneously. Pre-synthesized building blocks, such as this compound, are reacted with a library of diverse POI ligands. This modular approach allows for the rapid assembly of a large matrix of final PROTACs from a set of optimized building blocks. tocris.com

The table below summarizes some approaches for creating PROTAC building block libraries.

| Synthesis Strategy | Description | Key Advantage | Reference |

| Solid-Phase Synthesis (Ligand-First) | The E3 ligase ligand (e.g., AHPC) is immobilized on a resin, followed by parallel addition of various linkers. | Efficiently explores diverse linker structures for a single E3 ligand. | researchgate.net |

| Solid-Phase Synthesis (Linker-First) | A pre-loaded resin with a specific linker is used, to which different E3 ligands or POI ligands can be attached. | Useful for creating PROTACs with a consistent linker but varied ligands. | rsc.org |

| Click Chemistry Assembly | E3 ligand and POI ligand are functionalized with azide (B81097) and alkyne groups, respectively, and joined by a "click" reaction. | High efficiency and modularity for rapid library generation. | |

| Solution-Phase Parallel Synthesis | Pre-made ligand-linker building blocks are reacted with a library of POI ligands in multi-well plates. | Streamlines the final conjugation step, ideal for late-stage diversification. | tocris.com |

Chemical Transformations Utilizing the Bromine Moiety for Target Ligand Conjugation

The terminal alkyl bromide of this compound is a key functional handle—an electrophile designed for covalent bond formation with a nucleophilic partner. This final conjugation step creates the complete heterobifunctional PROTAC molecule. The most prevalent transformation is a nucleophilic substitution (SN2) reaction . libretexts.orgyoutube.com

The POI ligand ("warhead") is typically designed or chosen to possess a suitable nucleophilic functional group at a solvent-exposed position that does not disrupt its binding to the target protein. The alkyl bromide on the linker reacts with this nucleophile to form a stable covalent bond.

Common nucleophilic reactions for this conjugation step are outlined in the table below.

| Nucleophilic Group on POI Ligand | Resulting Linkage | Reaction Type | Typical Conditions | Reference |

| Primary/Secondary Amine (-NH2, -NHR) | C-N (Secondary/Tertiary Amine) | Alkylation | A mild, non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF). | nih.gov |

| Phenol (-OH) | C-O (Ether) | Williamson Ether Synthesis | A base such as K2CO3 or Cs2CO3 to deprotonate the phenol. | researchgate.net |

| Thiol (-SH) | C-S (Thioether) | Thioether Formation | A mild base to form the thiolate anion, which is a potent nucleophile. |

This alkylation strategy is highly effective and widely used in PROTAC synthesis due to the reliability of the SN2 reaction and the relative stability of the resulting C-N, C-O, or C-S bonds under physiological conditions. The chemoselectivity of these reactions allows for the efficient and directed assembly of the final, active PROTAC molecule. nih.gov

Molecular Interactions and Mechanistic Elucidation of S,r,s Ahpc Co C6 Br Containing Protacs

E3 Ubiquitin Ligase Recruitment by the (S,R,S)-AHPC Moiety: Focus on VHL

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex, a key player in the cellular response to changes in oxygen levels. nih.gov PROTACs containing the (S,R,S)-AHPC moiety effectively recruit the VHL E3 ligase to initiate the degradation of target proteins. medchemexpress.comtargetmol.commedchemexpress.comimmunomart.cominvivochem.commedchemexpress.commedchemexpress.com (S,R,S)-AHPC itself is a ligand for VHL and can be incorporated into PROTACs by connecting it to a linker and a ligand for a target protein. medchemexpress.comimmunomart.commedchemexpress.com

Specificity and Affinity of VHL Binding Interface with (S,R,S)-AHPC

The (S,R,S)-AHPC moiety mimics the binding of the hypoxia-inducible factor-1α (HIF-1α), the natural substrate of VHL. nih.gov The high affinity and specificity of this interaction are fundamental to the efficacy of (S,R,S)-AHPC-based PROTACs. The binding affinity of VHL-binding ligands is a critical parameter for the successful design of PROTACs. For instance, the dissociation constant (K D ) of the VHL ligand MZ1, which shares a similar core structure with (S,R,S)-AHPC, for the VHL complex has been measured to be in the nanomolar range, indicating a strong interaction. nih.govdiva-portal.org The specificity of this interaction is crucial as it ensures that the PROTAC selectively engages the VHL E3 ligase, minimizing off-target effects.

| Parameter | Value | Technique | Reference |

| K D (MZ1:VHL) | 29 nM | SPR | nih.gov |

| K D (MZ1:VHL) | 66 nM | ITC | nih.govdiva-portal.org |

| K D (VP1:VHL) | ~440 nM | SPR | charnwooddiscovery.com |

Dynamics of Ternary Complex Formation: PROTAC-(S,R,S)-AHPC-CO-C6-Br-E3 Ligase-Target Protein

The formation of a ternary complex, consisting of the PROTAC, the E3 ligase (VHL), and the target protein, is the cornerstone of PROTAC-mediated protein degradation. nih.govresearchgate.netresearchgate.net The stability and dynamics of this complex are key determinants of the efficiency of subsequent ubiquitination and degradation. nih.gov

Biophysical Characterization of Ternary Complex Assembly

Several biophysical techniques are employed to characterize the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET). nih.govdiva-portal.orgresearchgate.net These methods provide valuable insights into the thermodynamics and kinetics of ternary complex formation. nih.gov A key concept in understanding ternary complex stability is cooperativity (α), which is the ratio of the PROTAC's affinity for the E3 ligase in the ternary complex versus its binary affinity. charnwooddiscovery.comnih.gov Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex. nih.gov

Kinetic Parameters Governing Ternary Complex Stability and Formation

The kinetic parameters, such as the association (k on ) and dissociation (k off ) rates, of the ternary complex are critical for its stability and, consequently, for the degradation efficiency. nih.govresearchgate.net A longer half-life of the ternary complex generally correlates with a higher rate of target protein degradation. nih.govresearchgate.net For example, the PROTAC MZ1 forms a stable and long-lived ternary complex with VHL and the second bromodomain (BD2) of BRD4, which correlates with efficient degradation. nih.govnih.govresearchgate.net In contrast, the ternary complex with the second bromodomain of BRD3 is less stable and has a shorter half-life, resulting in less efficient degradation. nih.govnih.govresearchgate.net This highlights the importance of subtle structural differences in determining ternary complex stability and degradation selectivity. nih.gov

| Ternary Complex | Dissociation Half-Life (t 1/2 ) | Cooperativity (α) | Reference |

| VHL:MZ1:Brd4 BD2 | ~130 sec | 22 | nih.govresearchgate.net |

| VHL:MZ1:Brd2 BD2 | ~70 sec | N/A | researchgate.net |

| VHL:MZ1:Brd3 BD2 | ~6 sec | 3.5 | nih.govresearchgate.net |

| VHL:MZ1:Brd2/3/4 BD1 | < 1 sec | ~1 | nih.govresearchgate.net |

Ubiquitin Transfer Mechanism and Polyubiquitination Cascade Initiation

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to one or more lysine (B10760008) residues on the surface of the target protein. nih.govnih.gov This initial ubiquitination event serves as a seed for the formation of a polyubiquitin (B1169507) chain, which is the signal for proteasomal degradation. nih.govnih.gov The efficiency of this process is influenced by the proximity and relative orientation of the E2 enzyme and the target protein's lysine residues within the context of the ternary complex. nih.gov The ubiquitination cascade is a multi-step process involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.gov The formation of the ternary complex effectively brings the target protein into the vicinity of the cellular ubiquitination machinery, leading to its degradation. nih.govnih.gov

Substrate Recognition and Proteasomal Processing in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. nih.govnih.gov The precise orchestration of molecular interactions, from initial substrate recognition to final proteasomal degradation, is fundamental to the efficacy of PROTACs. This section delves into the mechanistic details of how PROTACs containing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, mediate the recognition and subsequent processing of target proteins.

The PROTAC molecule itself is a heterobifunctional entity, composed of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. nih.gov In the case of (S,R,S)-AHPC-CO-C6-Br, the (S,R,S)-AHPC moiety serves as the E3 ligase ligand, specifically engaging the VHL E3 ligase. targetmol.commedchemexpress.com The "CO-C6-Br" portion represents the linker and warhead, designed to bind to a specific target protein.

A critical aspect of PROTAC efficacy is the cooperative formation of the ternary complex. nih.gov The stability and conformation of this complex are influenced by the specific interactions between the PROTAC, the target protein, and the E3 ligase. Research has shown that the linker length and composition play a crucial role in optimizing the geometry of the ternary complex for efficient ubiquitination. nih.gov For instance, the use of a 6-carbon alkyl (C6) linker provides a degree of flexibility that can accommodate the formation of a stable complex.

The (S,R,S)-AHPC ligand, a derivative of the well-characterized VHL ligand VH032, has been incorporated into numerous PROTACs to effectively recruit the VHL E3 ligase. targetmol.commedchemexpress.commedchemexpress.com For example, a methylated version of (S,R,S)-AHPC is a key component in the synthesis of ARV-771, a potent degrader of BET proteins, which are implicated in cancer. xcessbio.com Similarly, (S,R,S)-AHPC has been utilized in the development of PROTACs targeting the BCR-ABL1 fusion protein in chronic myeloid leukemia and the SMARCA2/4 proteins in certain cancers. medchemexpress.commedchemexpress.com

The structural elucidation of PROTAC-mediated ternary complexes has provided profound insights into the determinants of substrate recognition and degradation selectivity. In a landmark study, the crystal structure of the PROTAC MZ1 in a complex with the VHL E3 ligase and the second bromodomain of BRD4 (BRD4BD2) revealed how the PROTAC folds to induce specific, de novo protein-protein interactions that enhance the stability and cooperativity of the ternary complex. nih.gov This cooperativity can lead to preferential degradation of one target protein over others, even if the warhead itself has similar binding affinities for multiple proteins. nih.govyoutube.com

The efficiency of protein degradation is often quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are determined experimentally and provide a measure of a PROTAC's potency and efficacy in a cellular context. The table below presents data for representative PROTACs, illustrating the degradation efficiencies achieved.

| PROTAC | Target Protein(s) | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| ARV-771 | BET Proteins | (S,R,S)-AHPC-Me | <1 nM | >95% | CRPC | xcessbio.com |

| GMB-475 | BCR-ABL1 | (S,R,S)-AHPC | 1.11 µM | Not Reported | Ba/F3 | medchemexpress.com |

| Degrader 1 | NTMT1 | VHL Ligand | 7.53 µM | >90% | HCT116 | nih.gov |

| PROTAC 17 | BRD4 | VHL Ligand | ~1 µM | >90% | Not Specified | nih.gov |

Once the target protein is polyubiquitinated, it is shuttled to the proteasome for degradation. The proteasome recognizes the polyubiquitin chain as a signal for destruction. The target protein is then unfolded and threaded into the catalytic core of the proteasome, where it is cleaved into small peptides. This process is ATP-dependent and ensures the irreversible removal of the target protein from the cell.

Table of Compound Names

| Abbreviation/Name | Full Chemical Name/Description |

| This compound | A PROTAC composed of the (S,R,S)-AHPC VHL ligand, a carbonyl group, a 6-carbon alkyl linker, and a bromine-containing warhead. |

| (S,R,S)-AHPC | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| (S,R,S)-AHPC-Me | Methylated derivative of (S,R,S)-AHPC |

| ARV-771 | A PROTAC that degrades BET proteins. |

| GMB-475 | A PROTAC that degrades the BCR-ABL1 fusion protein. |

| MZ1 | A PROTAC that degrades BRD4. |

| PROTAC 17 | A VHL-based PROTAC that degrades BRD4. |

| VH032 | A ligand for the VHL E3 ligase. |

| NTMT1 | N-terminal methyltransferase 1 |

| BET Proteins | Bromodomain and Extra-Terminal domain proteins (e.g., BRD2, BRD3, BRD4) |

| BCR-ABL1 | Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 |

| SMARCA2/4 | SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2/4 |

| CRPC | Castration-Resistant Prostate Cancer |

Structure Activity Relationship Sar Studies of S,r,s Ahpc Co C6 Br Derivatives in Targeted Protein Degradation

Elucidation of Optimal Linker Lengths and Chemistries (Alkyl, PEG, and Hybrid Linkers)

The linker component of a PROTAC is far from being a passive spacer; it plays a pivotal role in dictating the potency and selectivity of the degrader. explorationpub.com Its length and chemical nature are critical determinants for the effective formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. Research has consistently shown that an optimal linker length exists for each target-E3 ligase pair, as it governs the proximity and relative orientation of the two proteins. explorationpub.comnih.gov

Studies involving (S,R,S)-AHPC-based PROTACs have explored a variety of linker types, including simple alkyl chains, polyethylene (B3416737) glycol (PEG) linkers, and hybrid structures. Alkyl linkers, such as the hexyl chain in (S,R,S)-AHPC-CO-C6-Br, offer a straightforward and synthetically accessible means of connecting the two ends of the PROTAC. The hydrophobicity of alkyl chains can influence cell permeability, a key property for effective intracellular activity.

PEG linkers, on the other hand, introduce greater hydrophilicity, which can enhance the aqueous solubility of the PROTAC. This is particularly important as many PROTACs are large molecules that can suffer from poor solubility. The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation. Hybrid linkers, which combine elements of both alkyl and PEG chains, aim to strike a balance between these properties.

The optimal linker length is highly dependent on the specific target protein. For instance, in the degradation of the estrogen receptor (ER), a PROTAC with a 16-atom chain length was found to be ideal. nih.gov Shorter or longer linkers resulted in reduced degradation efficiency. This underscores the necessity of empirical testing and fine-tuning of the linker length for each new target.

| Linker Type | Representative Lengths Studied | Key Characteristics | Impact on PROTAC Efficacy |

| Alkyl | C4, C5, C6, C10 | Hydrophobic, can enhance cell permeability. | Efficacy is highly dependent on the specific length for a given target. |

| PEG | 2, 3, 6 units | Hydrophilic, improves aqueous solubility. | Can improve bioavailability and ternary complex formation. medchemexpress.com |

| Hybrid | Alkyl-PEG combinations | Balances hydrophobicity and hydrophilicity. | Aims to optimize both permeability and solubility for enhanced overall performance. |

Impact of Linker Connection Points and Stereochemistry on Degradation Efficacy

The precise point of attachment of the linker to both the (S,R,S)-AHPC ligand and the target protein-binding moiety is a critical parameter influencing PROTAC activity. nih.gov For the (S,R,S)-AHPC core, the linker is typically attached at a position that does not interfere with its binding to VHL. In the case of this compound, the linker is attached via an amide bond to the piperidine (B6355638) nitrogen of the AHPC scaffold. This strategic placement ensures that the key interactions required for VHL binding are preserved.

| Parameter | Influence on Degradation Efficacy | Rationale |

| Linker Connection Point | High | Affects the relative orientation of the target protein and E3 ligase in the ternary complex. Improper placement can disrupt binding to either protein. nih.gov |

| Linker Stereochemistry | High | Influences the three-dimensional shape and rigidity of the PROTAC, which can either promote or hinder the formation of a stable and productive ternary complex. dundee.ac.uk |

Influence of (S,R,S)-AHPC Ligand Modifications on E3 Ligase Affinity and Ternary Complex Formation

The formation of a stable ternary complex is not solely dependent on the individual binding affinities of the PROTAC for the target protein and the E3 ligase. nih.gov Cooperative interactions between the two proteins within the complex can significantly enhance its stability. Modifications to the (S,R,S)-AHPC ligand can influence these cooperative effects. A well-designed modification can lead to favorable protein-protein interactions within the ternary complex, resulting in enhanced degradation efficacy even if the modification slightly reduces the binary affinity for VHL.

| Modification Site on (S,R,S)-AHPC | Potential Impact on E3 Ligase Affinity | Potential Impact on Ternary Complex Formation |

| Thiazole (B1198619) methyl group | Can be modified without significantly disrupting VHL binding. | May influence protein-protein interactions and cooperativity. |

| Hydroxyproline (B1673980) moiety | Critical for VHL binding; modifications are generally not well-tolerated. | Modifications can abrogate VHL binding and prevent ternary complex formation. |

| tert-Butyl group | Important for occupying a hydrophobic pocket in VHL. | Modifications can alter binding affinity and the overall geometry of the ternary complex. |

Role of the Terminal Bromine Functional Group in PROTAC Efficacy and Versatility

The terminal bromine atom in this compound serves a crucial role as a reactive handle for the synthesis of more complex PROTACs. tenovapharma.commedchemexpress.com This bromoalkyl moiety allows for facile conjugation to a wide variety of target protein ligands through nucleophilic substitution reactions. This modular approach is highly advantageous for the rapid generation of PROTAC libraries with diverse target-binding warheads, enabling the efficient exploration of SAR for different protein targets.

Beyond its synthetic utility, the presence of a halogen atom can also influence the physicochemical properties and biological activity of the PROTAC. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the PROTAC for its target or influence the stability of the ternary complex. While the primary role of the terminal bromine in this specific context is synthetic, its potential to modulate biological activity should not be overlooked.

| Feature | Description | Significance in PROTAC Development |

| Synthetic Handle | The C-Br bond provides a reactive site for conjugation with target protein ligands. | Enables the modular and efficient synthesis of a wide range of PROTACs for SAR studies. |

| Physicochemical Properties | The bromine atom can influence lipophilicity and membrane permeability. | Can affect the overall drug-like properties of the PROTAC. |

| Potential for Halogen Bonding | The bromine atom can act as a halogen bond donor, potentially interacting with electron-rich atoms on the target protein or E3 ligase. | May contribute to binding affinity and the stability of the ternary complex. |

Advanced Methodologies for Investigating S,r,s Ahpc Co C6 Br Based Protacs

High-Throughput Screening Platforms for Degrader Identification and Optimization

The discovery of potent and selective PROTACs from large chemical libraries requires robust high-throughput screening (HTS) platforms. These platforms are designed to rapidly assess the degradation activity of numerous compounds in a cellular context. For PROTACs constructed from building blocks like (S,R,S)-AHPC-CO-C6-Br, HTS is crucial for identifying the optimal combination of a POI ligand, the linker, and the E3 ligase ligand.

A common HTS approach involves the use of reporter gene assays, where the target protein is fused to a reporter protein, such as luciferase or a fluorescent protein. The decrease in the reporter signal serves as a proxy for the degradation of the target protein. This method allows for the rapid screening of thousands of compounds in a plate-based format.

Another advanced HTS method is based on cellular thermal shift assays (CETSA), which can be adapted to a high-throughput format. This technique assesses the thermal stability of a target protein in the presence of a PROTAC. Degradation of the target protein results in a decrease in its thermal stability, which can be quantified.

Furthermore, high-content imaging and phenotypic screening are emerging as powerful HTS tools. medchemexpress.com These methods use automated microscopy and image analysis to assess changes in cellular morphology or the levels of specific biomarkers upon PROTAC treatment, providing a more holistic view of the compound's effects. medchemexpress.com

Table 1: Comparison of High-Throughput Screening Platforms for PROTACs

| Methodology | Principle | Advantages | Disadvantages |

| Reporter Gene Assays | Measurement of a reporter signal (e.g., luminescence, fluorescence) from a fusion target protein. | High-throughput, sensitive, and readily automated. | Requires genetic modification of cells; potential for artifacts from the fusion tag. |

| High-Throughput CETSA | Assessment of target protein thermal stability in the presence of a PROTAC. | Label-free; can be performed in live cells. | Indirect measure of degradation; can be influenced by factors other than protein levels. |

| High-Content Imaging | Automated microscopy and image analysis of cellular phenotypes. | Provides multiparametric data; can identify unexpected cellular effects. | Complex data analysis; lower throughput compared to reporter assays. |

| Affinity-Based Screening | Techniques like DNA-encoded library (DEL) screening to identify binders to the target protein and E3 ligase. | Can screen vast chemical space; identifies novel binders. | Does not directly measure degradation; requires synthesis of large libraries. |

Quantitative Proteomics for Monitoring Protein Degradation Kinetics and Selectivity

Once initial PROTAC hits are identified through HTS, quantitative proteomics provides a comprehensive and unbiased approach to characterize their activity in detail. This powerful technology allows for the precise measurement of changes in the abundance of thousands of proteins simultaneously, offering critical insights into the degradation kinetics and selectivity of a PROTAC.

A widely used quantitative proteomics workflow is mass spectrometry (MS)-based proteomics. In this approach, cells are treated with a PROTAC, and the proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteomes of treated and untreated cells, the extent of degradation of the target protein and any off-target effects can be accurately quantified.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling are common methods for relative and absolute quantification in proteomics. These techniques enable the multiplexed analysis of multiple samples in a single MS run, increasing throughput and accuracy.

Data-independent acquisition (DIA) is another advanced MS method that is gaining prominence for its ability to provide deep proteome coverage and accurate quantification. medrxiv.org For VHL-based PROTACs derived from this compound, quantitative proteomics is indispensable for:

Determining Degradation Potency (DC₅₀) and Maximal Degradation (Dₘₐₓ): By performing dose-response experiments and analyzing protein levels, the concentration of a PROTAC required to degrade 50% of the target protein (DC₅₀) and the maximum achievable degradation (Dₘₐₓ) can be determined.

Assessing Degradation Kinetics: Time-course experiments allow for the measurement of the rate of target protein degradation and recovery after PROTAC removal.

Profiling Selectivity: Global proteome analysis reveals the specificity of the PROTAC, identifying any unintended degradation of other proteins (off-targets). This is crucial for developing safe and effective therapeutics.

Table 2: Key Parameters Determined by Quantitative Proteomics for PROTACs

| Parameter | Description | Importance |

| DC₅₀ | The concentration of a PROTAC that induces 50% degradation of the target protein. | A key measure of the potency of a PROTAC. |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations. | Indicates the efficacy of the PROTAC in promoting degradation. |

| Degradation Rate (kdeg) | The rate at which the target protein is degraded upon PROTAC treatment. | Provides insights into the catalytic efficiency of the PROTAC. |

| Selectivity Profile | A comprehensive list of all proteins whose levels are significantly altered by the PROTAC. | Essential for identifying potential off-target effects and ensuring the safety of the PROTAC. |

Structural Biology Techniques: Cryo-Electron Microscopy and X-ray Crystallography of Ternary Complexes

The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for successful protein degradation. Understanding the three-dimensional structure of this complex is paramount for rational PROTAC design and optimization. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the two primary techniques used to elucidate the atomic details of these assemblies.

For PROTACs incorporating the (S,R,S)-AHPC moiety, these techniques can reveal how the molecule simultaneously engages the VHL E3 ligase and the target protein. This structural information can explain the observed cooperativity, selectivity, and degradation efficiency.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful tool for studying large and flexible macromolecular complexes, which are often characteristic of PROTAC-induced ternary complexes. nanoimagingservices.com This technique involves flash-freezing the purified ternary complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. nanoimagingservices.com Computational reconstruction of thousands of these particle images yields a 3D density map of the complex, from which an atomic model can be built. nanoimagingservices.com Cryo-EM is particularly advantageous for complexes that are difficult to crystallize. nanoimagingservices.com

X-ray Crystallography: X-ray crystallography remains a gold standard for obtaining high-resolution structural information. dundee.ac.uknih.gov This method requires the formation of well-ordered crystals of the ternary complex. dundee.ac.uknih.gov Once crystals are obtained, they are diffracted with X-rays, and the resulting diffraction pattern is used to calculate an electron density map and build an atomic model. dundee.ac.uknih.gov While obtaining suitable crystals can be a bottleneck, successful crystallographic studies of VHL-PROTAC-target ternary complexes have provided invaluable insights into the molecular interactions that govern their formation and stability. researchgate.netrcsb.org

Structural data from these techniques can guide the optimization of the linker length and composition, as well as the attachment points on both the target ligand and the E3 ligase ligand, to promote favorable protein-protein interactions within the ternary complex.

Table 3: Comparison of Cryo-EM and X-ray Crystallography for PROTAC Ternary Complex Structure Determination

| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography |

| Sample Requirement | Purified complex in solution. | Well-ordered crystals of the complex. |

| Resolution | Typically near-atomic to atomic resolution. | Often atomic resolution. |

| Key Advantage | Can handle conformational heterogeneity and larger complexes; does not require crystallization. | Provides very high-resolution structures. |

| Key Challenge | Smaller complexes can be challenging; requires specialized equipment. | Crystallization can be a major bottleneck. |

Computational Chemistry and Molecular Modeling in PROTAC Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of PROTACs. rsc.orgresearchgate.net These in silico methods can predict and analyze the formation of the ternary complex, providing valuable insights that can guide synthetic efforts and reduce the need for extensive trial-and-error experimentation.

For a PROTAC derived from this compound, computational approaches can be used to:

Model the Ternary Complex: Using techniques like protein-protein docking and molecular dynamics (MD) simulations, it is possible to generate and evaluate plausible 3D models of the VHL-PROTAC-target ternary complex. rsc.org These models can predict the key intermolecular interactions that stabilize the complex.

Optimize the Linker: The length, composition, and attachment points of the linker are critical for PROTAC efficacy. Computational methods can be used to explore a wide range of linkers in silico to identify those that are most likely to promote a productive ternary complex conformation.

Predict Binding Affinities and Cooperativity: Free energy calculation methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can be used to estimate the binding affinities of the PROTAC to the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation.

Virtual Screening: Computational docking and scoring can be used to virtually screen libraries of potential PROTAC molecules, prioritizing those with the highest predicted affinity and best fit within the ternary complex for synthesis and experimental testing. nih.gov

The integration of computational modeling with experimental data from HTS, proteomics, and structural biology creates a powerful feedback loop for the iterative design and optimization of highly potent and selective PROTACs.

Table 4: Computational Tools in PROTAC Design

| Computational Method | Application in PROTAC Design |

| Molecular Docking | Predicting the binding mode of the PROTAC to the target protein and E3 ligase. |

| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamics of the ternary complex over time. |

| Free Energy Calculations | Estimating binding affinities and cooperativity. |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models for PROTAC activity based on chemical structure. |

| Machine Learning and AI | Developing predictive models for various PROTAC properties, including degradability and permeability. |

Chemical Biology Applications of S,r,s Ahpc Co C6 Br Beyond De Novo Protac Synthesis

Development of Chemical Probes for Ubiquitin-Proteasome System Components and Pathways

The reactive handle of (S,R,S)-AHPC-CO-C6-Br makes it an ideal starting point for the generation of chemical probes to investigate the intricate workings of the ubiquitin-proteasome system (UPS). By replacing the terminal bromine with various reporter or affinity tags, researchers can create tools to visualize, enrich, and identify components of the UPS machinery in their native cellular environment.

One powerful application is in the development of activity-based protein profiling (ABPP) probes. nih.govnih.gov These probes typically feature a reactive group that covalently binds to the active site of an enzyme, allowing for the assessment of enzyme activity in complex biological samples. While this compound itself is not a classic ABPP probe, its VHL ligand can be coupled to a reactive "warhead" to target specific deubiquitinating enzymes (DUBs) or other UPS components that interact with the VHL-E3 ligase complex. rsc.org

Furthermore, the (S,R,S)-AHPC core can be fashioned into "Bump & Hole" type probes to dissect the specific interactions within the VHL-E3 ligase complex. By sterically occluding or modifying key binding interfaces on the AHPC ligand and creating compensatory mutations in the VHL protein, researchers can ensure that the chemical probe only interacts with the engineered VHL, providing a highly specific tool to study the consequences of VHL engagement.

A notable example of a similar strategy is the development of HaloPROTACs , which are bifunctional molecules that recruit the VHL E3 ligase to a HaloTag fusion protein, leading to its degradation. nih.govacs.orgalbany.edu This approach serves as a powerful chemical genetics tool for the rapid and reversible knockdown of any protein that can be endogenously tagged with a HaloTag. The synthesis of such probes can be readily accomplished from precursors like this compound.

| Probe Type | Potential Application | Design Principle from this compound |

| Fluorescent Probes | Visualization of VHL localization and dynamics in live cells. | The bromo group is substituted with a fluorophore (e.g., fluorescein, rhodamine). |

| Biotinylated Probes | Affinity purification of VHL-interacting proteins for proteomic analysis. | The bromo group is replaced with a biotin (B1667282) tag for streptavidin-based pulldown. |

| Photo-affinity Probes | Covalent capture of VHL binding partners upon photoactivation. | The linker is modified to include a photoreactive group (e.g., diazirine, benzophenone). |

| Clickable Probes | Bio-orthogonal ligation to reporter tags for in-cell labeling and target identification. | The bromo group is converted to an azide (B81097) or alkyne for "click" chemistry reactions. musechem.com |

Strategies for Phenotypic Screening and Target Deconvolution in Biological Systems

Phenotypic screening, which involves testing libraries of compounds for their effects on cellular or organismal phenotypes, is a powerful approach for discovering first-in-class medicines. rsc.orgmedchemexpress.comsigmaaldrich.cn PROTACs, with their ability to induce protein degradation, offer a unique modality for phenotypic screening. A library of PROTACs derived from this compound, each targeting a different protein of interest, could be screened to identify those that produce a desired phenotype, such as cancer cell death or reversal of a disease-related cellular defect.

A key challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed phenotype, a process known as target deconvolution . rsc.orgnih.gov The structure of this compound is well-suited for addressing this challenge. By modifying the terminal bromine to a "clickable" handle (e.g., an alkyne or azide), researchers can create a library of PROTACs that can be used for both the initial phenotypic screen and subsequent target identification. Once a "hit" PROTAC is identified, the clickable handle can be used to attach a reporter tag (e.g., biotin) for affinity purification and mass spectrometry-based identification of the protein of interest and its binding partners.

Another innovative strategy involves the use of fully functionalized small-molecule libraries . nih.gov In this approach, each compound in the library, including potential PROTACs derived from this compound, would contain not only the VHL ligand and a warhead for a putative target, but also a photoreactive group for covalent cross-linking and a bio-orthogonal handle for enrichment. This integrated approach streamlines the entire process from phenotypic hit to target identification.

| Step | Description | Role of this compound Derivative |

| 1. Library Synthesis | A diverse library of PROTACs is created, each with a different "warhead" targeting a potential protein of interest. | This compound is used as a common starting material, with the bromo group allowing for facile attachment of various warheads. The linker can also be modified to include a clickable handle. chemrxiv.orgresearchgate.net |

| 2. Phenotypic Screen | The PROTAC library is screened in a disease-relevant cellular model to identify compounds that produce a desired phenotypic change. | The (S,R,S)-AHPC moiety ensures that the mechanism of action is likely through VHL-mediated protein degradation. |

| 3. Hit Validation | The activity of the "hit" PROTAC is confirmed, and its specificity is assessed. | The catalytic nature of PROTACs means that potent phenotypic effects can be observed at low concentrations. nih.gov |

| 4. Target Deconvolution | The molecular target of the hit PROTAC is identified. | If a clickable handle was incorporated, it is used to attach a biotin tag for affinity purification and mass spectrometry to identify the bound protein of interest. |

Interrogation of Undruggable Protein Targets via Induced Proximity Mechanisms

A significant portion of the human proteome, estimated to be around 85%, is considered "undruggable" by traditional small-molecule inhibitors. dundee.ac.ukresearchgate.net These proteins often lack well-defined active sites or binding pockets, making them challenging targets. Transcription factors and scaffolding proteins are prominent examples of such undruggable targets. acs.orgalbany.edunih.gov

The induced proximity mechanism of PROTACs provides a powerful strategy to overcome this limitation. nih.gov Instead of requiring high-affinity binding to an active site to inhibit protein function, a PROTAC only needs to bind to its target protein with sufficient affinity and selectivity to form a stable ternary complex with the E3 ligase. This ternary complex formation then triggers the ubiquitination and subsequent degradation of the target protein.

This compound is an ideal starting scaffold for the synthesis of PROTACs aimed at degrading these challenging targets. The bromo-functionalized linker allows for the attachment of ligands that bind to even shallow or transient pockets on the surface of undruggable proteins. Several successful examples of PROTACs targeting undruggable proteins have been reported, demonstrating the promise of this approach. For instance, PROTACs have been developed to degrade transcription factors like STAT3 and the androgen receptor, which are key drivers in various cancers.

| Undruggable Target Class | Example | Rationale for PROTAC-based Degradation | Potential for this compound |

| Transcription Factors | c-Myc, STAT3, NF-κB | These proteins often lack deep binding pockets suitable for traditional inhibitors. Degradation removes the entire protein, preventing its function. acs.orgalbany.edu | The bromo-linker can be coupled to weak binders or fragments identified for these targets to create potent degraders. |

| Scaffolding Proteins | KRAS, SHP2 | These proteins mediate protein-protein interactions and lack enzymatic activity to inhibit. Degradation disrupts these crucial interactions. | Ligands targeting allosteric sites or interaction interfaces can be incorporated into PROTACs derived from this compound. |

| RNA-binding Proteins | Lin28, HuR | These proteins regulate gene expression post-transcriptionally and are difficult to target with small molecules. | Oligonucleotide-based ligands or small molecules that bind to RNA-binding domains can be used as warheads. dundee.ac.uk |

Exploration of New E3 Ligase Systems Utilizing (S,R,S)-AHPC Core Modifications

The vast majority of PROTACs developed to date recruit either the VHL or the cereblon (CRBN) E3 ligase. However, the human genome encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. nih.gov Harnessing a broader range of E3 ligases could lead to the development of more selective and potent protein degraders with improved therapeutic windows.

Modifications to the core structure of the E3 ligase ligand can be a fruitful strategy for exploring new E3 ligase systems. While the (S,R,S)-AHPC scaffold is highly optimized for VHL, subtle changes to its structure could potentially redirect its binding to other E3 ligases. For example, altering the stereochemistry of the hydroxyproline (B1673980) ring or modifying the substituents on the thiazole (B1198619) group could disrupt binding to VHL and promote interactions with other E3 ligases that have different surface topographies.

Computational modeling and structural biology can guide the rational design of modified (S,R,S)-AHPC ligands. By analyzing the binding pockets of other E3 ligases, researchers can identify potential modifications to the (S,R,S)-AHPC core that might confer novel binding affinities. The synthesis of a library of such modified ligands, starting from a common precursor, would enable the screening of these new molecules against a panel of E3 ligases to identify novel ligand-ligase pairs. This would significantly expand the toolbox for targeted protein degradation and open up new avenues for therapeutic intervention.

| Modification Strategy | Rationale | Potential Outcome |

| Stereochemical Inversion | Inverting the stereocenters of the hydroxyproline ring can disrupt the key hydrogen bonds required for VHL binding. | Creation of a negative control for VHL-dependent degradation or potential binding to a different E3 ligase. |

| Substitution at the Hydroxyl Group | Replacing the hydroxyl group with other functional groups (e.g., fluoro, methoxy) can alter the hydrogen bonding network. | Reduced VHL affinity and potential for new interactions with other E3 ligases. |

| Modification of the Thiazole Ring | Altering the substituents on the thiazole ring or replacing the ring with other heterocycles can change the shape and electronic properties of the ligand. | Exploration of the binding pocket of VHL and potential for engagement of other E3 ligases. |

| Linker Attachment Point | Varying the point of linker attachment on the (S,R,S)-AHPC core can influence the orientation of the recruited target protein and the efficiency of ubiquitination. researchgate.net | Optimization of PROTAC activity and potential to engage different substrate recognition domains on E3 ligases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.